5-Sulfosalicylic acid hydrate
Overview
Description
5-Sulfosalicylic acid hydrate, also known as 2-hydroxy-5-sulfobenzoic acid hydrate, is a white to yellowish-white powder that serves as a weak acid. It is slightly soluble in water and alcohol, with a pH range of 2.5 to 4.0. This compound is widely used as a pH buffering agent, indicator, and antioxidant. It finds applications in protein electrophoresis, metal detection, organic synthesis, and various industrial processes .
Mechanism of Action
Target of Action
The primary target of 5-Sulfosalicylic acid hydrate is proteins . It plays a vital role in the reduction and fixation of proteins in agarose and polyacrylamide gels .
Mode of Action
This compound is a strong acid capable of protonating water . It forms new complexes with benzotriazole, N, N′-dimethylpiperazine, and N-methylpiperazine for the study of hydrogen bonding in supramolecular crystal structure .
Biochemical Pathways
This compound affects the protein structure and function by causing the precipitation of dissolved proteins . The degree of turbidity measures this precipitation .
Pharmacokinetics
Its solubility in water is known to be 1271 g/L at 20 °C , which could influence its bioavailability.
Result of Action
The action of this compound results in the precipitation of proteins, which can be measured by the degree of turbidity . This precipitation is used in urine tests to determine urine protein content .
Biochemical Analysis
Biochemical Properties
5-Sulfosalicylic acid hydrate plays a significant role in biochemical reactions, particularly in protein precipitation. It interacts with proteins by causing them to precipitate out of solution, which is useful for protein quantification and purification. The compound also acts as a metal chelating agent, forming complexes with metal ions such as iron and copper . These interactions are crucial for various biochemical assays and industrial applications.
Cellular Effects
This compound affects various types of cells and cellular processes. It is known to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to increase the vase life of cut flowers by enhancing water uptake and reducing the number of unopened florets . Additionally, it can cause protein precipitation in cells, which can impact cellular processes that rely on soluble proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to proteins and metal ions. This binding leads to the precipitation of proteins and the formation of metal complexes. The compound can also inhibit or activate enzymes by interacting with their active sites or cofactors . These interactions can result in changes in gene expression and cellular function, making this compound a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its effectiveness can decrease if it degrades or if the experimental conditions change. Long-term studies have shown that this compound can maintain its protein-precipitating properties for extended periods, but its stability can be affected by factors such as temperature and pH .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively precipitate proteins and chelate metal ions without causing significant toxicity. At high doses, it can cause adverse effects such as tissue irritation and toxicity . Studies have shown that there is a threshold dose beyond which the compound’s toxic effects become pronounced, highlighting the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to protein and metal ion metabolism. It interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . The compound’s ability to chelate metal ions also plays a role in its metabolic effects, as it can influence the availability of essential metal ions for enzymatic reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The compound’s solubility in water and alcohol also facilitates its distribution in aqueous and alcoholic solutions, making it versatile for various biochemical applications.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s activity and function, making it important to consider subcellular distribution in experimental designs.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Sulfosalicylic acid hydrate can be synthesized by sulfonation of salicylic acid. The reaction involves treating salicylic acid with sulfuric acid under controlled conditions to introduce the sulfonic acid group at the 5-position of the benzene ring. The resulting product is then crystallized from water to obtain the hydrate form .
Industrial Production Methods: In industrial settings, this compound is produced by similar sulfonation processes, often followed by purification steps such as recrystallization to ensure high purity. The compound is stored in well-closed containers and protected from light to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 5-Sulfosalicylic acid hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it to less oxidized forms.
Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products Formed:
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Ester and ether derivatives.
Scientific Research Applications
5-Sulfosalicylic acid hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and metal chelation.
Biology: Employed in protein electrophoresis to stabilize and immobilize proteins.
Medicine: Utilized in urine tests to determine protein content.
Industry: Acts as a metal scavenger, surfactant, and lubricating grease additive. .
Comparison with Similar Compounds
Salicylic Acid: Lacks the sulfonic acid group, making it less effective in metal chelation.
Sulfanilic Acid: Contains a sulfonic acid group but lacks the hydroxyl and carboxyl groups, limiting its applications in protein precipitation.
Benzenesulfonic Acid: Similar sulfonic acid functionality but lacks the hydroxyl and carboxyl groups, reducing its versatility.
Uniqueness: 5-Sulfosalicylic acid hydrate is unique due to its combination of hydroxyl, carboxyl, and sulfonic acid groups, which provide it with versatile chemical reactivity and a wide range of applications in various fields .
Properties
IUPAC Name |
2-hydroxy-5-sulfobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O6S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3,8H,(H,9,10)(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPXWRQRBFJBPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1837-99-6 (berrylium[1:1] salt), 831-54-9 (mono-hydrochloride salt) | |
Record name | Sulfosalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7059145 | |
Record name | Benzoic acid, 2-hydroxy-5-sulfo- | |
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Molecular Weight |
218.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dihydrate: White solid; [Merck Index] White odorless powder; [Mallinckrodt Baker MSDS], Solid | |
Record name | Sulfosalicylic acid | |
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Record name | 5-Sulfosalicylic acid | |
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CAS No. |
97-05-2, 304851-84-1 | |
Record name | Sulfosalicylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97-05-2 | |
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Record name | Sulfosalicylic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097052 | |
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Record name | 5-Sulfosalicylic acid | |
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Record name | 5-Sulfosalicylic acid | |
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Record name | Benzoic acid, 2-hydroxy-5-sulfo- | |
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Record name | 5-sulphosalicylic acid | |
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Record name | SULFOSALICYLIC ACID | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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